2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide features a pyrimidin-6-one core substituted with a 4-butylphenylsulfonyl group at position 5 and a thioacetamide linkage at position 2. The acetamide moiety is further modified with a 2,5-dimethoxyphenyl group.
Properties
CAS No. |
1223799-48-1 |
|---|---|
Molecular Formula |
C24H27N3O6S2 |
Molecular Weight |
517.62 |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-19-13-17(32-2)9-12-20(19)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI Key |
YTCPBPUEWPGJCE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the sulfonylated pyrimidinone with a suitable thioacetamide derivative under nucleophilic substitution conditions.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethoxyaniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research could focus on its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.
Mechanism of Action
The mechanism by which 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its interaction with molecular targets. Potential pathways include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Pyrimidinone Derivatives
Compound 5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences :
- Sulfonyl Group : Absent; instead, a methyl group is present at position 3.
- Acetamide Substituent : 2,3-Dichlorophenyl (electron-withdrawing Cl groups).
- Physical Properties : Melting point (mp) 230–232°C; molecular ion [M+H]+ at m/z 344.21 .
- Impact : The dichlorophenyl group enhances lipophilicity but may reduce solubility compared to methoxy substituents in the target compound.
Compound 5.7 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide
- Key Differences: Acetamide Substituent: 2,5-Dimethylphenyl (electron-donating CH3 groups). Physical Properties: mp >248°C; molecular formula C13H11Cl2N3O2S .
Target Compound :
- Advantages: The 4-butylphenylsulfonyl group increases hydrophobic interactions compared to methyl or unsubstituted analogs.
Sulfonyl-Modified Analogs
Compound 5.15 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Key Differences: Acetamide Substituent: Bulky 4-phenoxyphenyl. Physical Properties: mp 224–226°C; distinct aromatic proton signals in NMR (δ 7.75–6.91 ppm) . Impact: Steric hindrance from the phenoxy group may limit binding to compact active sites, unlike the smaller dimethoxyphenyl group in the target compound.
Compound from : N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Key Differences :
Thioacetamide-Linked Derivatives
Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzylacetamide
Research Implications
- Synthetic Feasibility : The target compound’s synthesis likely mirrors analogs in (yields 60–80%) but may require optimized sulfonation steps for the bulky butyl group .
- Biological Activity : The dimethoxyphenyl and butylsulfonyl groups suggest enhanced affinity for hydrophobic enzyme pockets (e.g., cyclooxygenase or dihydrofolate reductase) compared to chlorinated or methylated analogs.
- Drawbacks : Higher molecular weight (~500 g/mol) may limit bioavailability, necessitating formulation studies.
Biological Activity
The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 490.64 g/mol. The structure includes a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, which contribute to its unique biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in the pyrimidine class. For instance, derivatives of pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. In particular, compounds with similar structural features have shown inhibition rates exceeding 70% in growth assays against these cell lines .
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of oxidative stress in cancer cells. This stress leads to increased reactive oxygen species (ROS), which can trigger apoptosis in tumor cells. Studies indicate that compounds with similar structures enhance the activity of superoxide dismutase while decreasing catalase and glutathione peroxidase activities, leading to an imbalance that favors cell death .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Similar thioacetamide derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds indicate potential as therapeutic agents against infections .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related thioacetamide derivative on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of thioacetamide derivatives against various bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, supporting their potential use in treating resistant infections .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a dihydropyrimidinone core, a sulfonyl group linked to a 4-butylphenyl substituent, and a thioacetamide moiety connected to a 2,5-dimethoxyphenyl group. The sulfonyl group enhances electrophilicity and potential enzyme inhibition, while the dimethoxyphenyl group contributes to π-π stacking interactions with biological targets. The thioether bridge (C–S–C) increases stability against hydrolysis compared to oxygen analogs .
Q. What synthetic methodologies are typically employed to prepare this compound?
Synthesis involves:
- Step 1 : Sulfonylation of a pyrimidinone precursor using 4-butylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Thioacetylation via nucleophilic substitution with a thiol-containing intermediate (e.g., 2-mercapto-N-(2,5-dimethoxyphenyl)acetamide).
- Step 3 : Cyclization and purification via column chromatography or recrystallization. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid side products .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ ~12.5 ppm for NH protons in dihydropyrimidinone) .
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected at m/z ~550–600 based on analogs) .
- HPLC : To assess purity (>95% required for biological assays) .
Q. How does the compound’s solubility profile impact experimental design?
The sulfonamide and acetamide groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. For in vitro assays, pre-dissolution in DMSO (≤1% v/v) is recommended to avoid precipitation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing byproducts?
- Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, molar ratios). For example, a 3-factor Box-Behnken design can identify interactions between solvent polarity, catalyst loading, and reaction time .
- Employ flow chemistry for precise control of exothermic steps (e.g., sulfonylation) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., dimethoxyphenyl protons).
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous assignments .
Q. How can target-specific binding hypotheses be validated experimentally?
- Proteomic pull-down assays : Use a biotinylated analog of the compound to isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for putative targets (e.g., kinases or sulfotransferases) .
Q. What approaches address discrepancies in biological activity across assay platforms?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrate assays) alongside cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may influence activity .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. What methods mitigate off-target interactions in cellular models?
- Chemical proteomics : Use isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) to map off-target engagement .
- CRISPR-Cas9 knockout : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Q. What computational tools predict metabolic liabilities in this compound?
- ADMET prediction software (e.g., Schrödinger’s QikProp) : Assess susceptibility to cytochrome P450 metabolism or glucuronidation based on substituent electronics .
- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., sulfotransferases) to identify labile sites .
Methodological Resources
- Synthetic protocols : Refer to analogous compounds in and for reaction condition templates.
- Data analysis : Use ICReDD’s computational-experimental feedback loop for reaction optimization .
- Safety : Adhere to advanced laboratory safety protocols (e.g., Chemical Hygiene Plan) for handling sulfonamides and thioacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
